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Compound of Interest

Compound Name: N-Ethyl-N-methylsulfamoyl fluoride

CAS No.: 1458771-72-6

Cat. No.: B2964601

Get Quote

Executive Summary
N-Ethyl-N-methylsulfamoyl fluoride (EMSF) represents a specialized subclass of the

sulfamoyl fluoride family (

). While often overshadowed by its symmetric counterpart, dimethylsulfamoyl fluoride (DMSF),
EMSF offers a critical "middle ground" in steric bulk and physicochemical properties.

This guide analyzes EMSF as a latent electrophile for chemical biology and a high-stability

solvent/additive for electrochemical applications. Its defining characteristic is extreme hydrolytic

stability combined with "on-demand" reactivity, making it a precision tool for proximity-enabled

bioconjugation and high-voltage electrolyte engineering.

Part 1: Chemical Profile & Comparative Reactivity
The Reactivity Hierarchy
To understand EMSF, one must place it on the SuFEx reactivity scale. Unlike sulfonyl fluorides

(
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), which are moderately reactive toward protein nucleophiles, sulfamoyl fluorides are kinetically
inert until activated.

Figure 1: The SuFEx Reactivity Landscape This diagram illustrates the stability-reactivity trade-

off.[1] EMSF sits at the base, offering maximum stability.
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Caption: Hierarchy of S(VI) electrophiles. EMSF (green) represents the "Goldilocks" zone of

steric tuning within the highly stable sulfamoyl class.

Comparative Metrics: EMSF vs. Alternatives
The following table synthesizes data from chemical biology (SuFEx) and electrochemical

(Battery) research to highlight the functional differences.
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Feature
N-Ethyl-N-methyl

(EMSF)
Dimethyl (DMSF)

Sulfonyl Fluoride (

)

CAS Number 1458771-72-6 354-44-9 Various

Steric Bulk Medium (Tunable fit)
Low (High rotational

freedom)
Variable

Hydrolysis (

)
Inert (>24h stability) Inert

Slow Hydrolysis (

hours)

Protein Reactivity Proximity-Driven Only Low background
High (Non-specific

labeling risk)

Selectivity
Lysine/Tyrosine

(Specific)
Lysine/Tyrosine

Broad

(Ser/Thr/Tyr/Lys/His/C

ys)

Physical State
Liquid (High Boiling

Pt.)
Liquid (bp ~150°C)

Often Solid or Volatile

Liquid

Primary Use
Precision Probes /

Electrolytes
General Reagent

Broad Spectrum

Profiling

Part 2: Applications in Drug Discovery &
Research[2][3][4]
"Inverse Drug Discovery" & Proximity Probes
EMSF is a "latent" warhead. It does not react with amino acid side chains floating freely in

solution. It only reacts when the probe binds to a protein pocket that:

Binds the ligand moiety with high affinity.

Positions a nucleophile (Lysine

-NH2 or Tyrosine -OH) in exact proximity to the sulfur center.

Provides a local environment (e.g., oxyanion hole) to activate the S-F bond.
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Why choose EMSF over DMSF?

Asymmetry & Entropy: The ethyl-methyl substitution breaks the symmetry of the sulfamoyl

group. In protein binding pockets, this can restrict rotational entropy, potentially improving

binding affinity (

) before the covalent bond forms (

).

Solubility Tuning: In fragment-based screening, the slight increase in lipophilicity (Methyl

Ethyl) can improve cell permeability without the bulk of a diethyl or piperidinyl group.

Electrochemical Stability (The "Robustness" Proof)
While your focus is drug development, the battery literature provides the strongest evidence for

EMSF's stability. Research by Oka et al. (Tohoku University) on Lithium-metal batteries

demonstrates that EMSF (referred to as EtMeFSI precursor/solvent) resists reduction at

potentials where other solvents decompose.

Insight: If EMSF can withstand the harsh reductive environment of a Lithium anode, it is

effectively immune to metabolic reduction in biological systems, a key advantage over

reducible warheads like acrylamides.

Part 3: Experimental Protocols
Synthesis of EMSF Derivatives (SuFEx Hub Strategy)
Note: This protocol describes installing the EMSF moiety onto a secondary amine-containing

drug scaffold.

Reagents:

Sulfuryl Fluoride (

): Toxic gas (Handle in fume hood with specific safety training).

Substrate: Secondary amine (
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). Note: To make N-Ethyl-N-methyl specifically, one typically starts with N-ethyl-methylamine,
but in drug discovery, you usually install the

onto a complex amine.

Base: Triethylamine (

) or DABCO.[2]

Step-by-Step Protocol:

Preparation: Dissolve the secondary amine substrate (1.0 equiv) in anhydrous DCM or

MeCN. Add

(2.0 equiv).

Gas Introduction: Introduce

gas.

Method A (Balloon): Fill a balloon with

and attach to the flask via a needle.

Method B (Solution): Use a commercially available solution of

in THF if available.

Reaction: Stir at Room Temperature for 2–4 hours.

Monitoring: Monitor by TLC or LC-MS. The product is usually stable on silica.

Workup: Dilute with DCM, wash with water and brine. Dry over

.

Purification: Flash column chromatography. Sulfamoyl fluorides are generally stable to silica

gel.

Protein Labeling Assay (Activity-Based Profiling)
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Objective: Test if an EMSF-tagged probe covalently modifies a target protein.

Incubation: Incubate Proteome/Protein (

) with EMSF-Probe (

) in PBS (pH 7.4).

Time: 1 hour to 24 hours (Longer times allowed due to high stability).

Click Chemistry (Visualization): If the probe has an alkyne handle, perform CuAAC click

reaction with Azide-Rhodamine or Azide-Biotin.

Analysis: SDS-PAGE followed by in-gel fluorescence scanning or Streptavidin-Western Blot.

Control: Run a competition assay with the non-reactive parent ligand (lacking the

) to prove the labeling is active-site directed.

Part 4: Mechanism of Action & Decision Logic
Figure 2: Reagent Selection Decision Tree Use this logic to decide when to deploy EMSF

versus other SuFEx reagents.
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Start: Choose S(VI) Warhead
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Yes (High Reactivity needed)

Do you require zero background
labeling?

No (Targeting Lys/Tyr/His)

Select N-Ethyl-N-Methyl (EMSF)
*Fine-tune steric fit

*Asymmetric binding pocket

Yes (High Specificity)

Select Dimethyl (DMSF)
*Smallest footprint

Yes (Standard)

Click to download full resolution via product page

Caption: Decision tree for selecting S(VI) electrophiles. EMSF is the choice for high-stringency,

proximity-dependent labeling where steric fit is a variable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b2964601?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2964601?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

